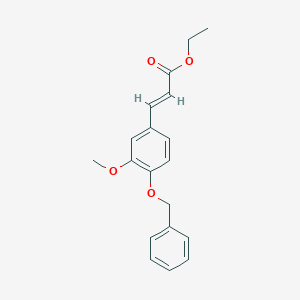

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANFNAQSNYBICG-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38157-08-3 | |

| Record name | 3-(4-BENZYLOXY-3-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Physicochemical Properties

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, identified by the CAS Number 38157-08-3 , is a cinnamic acid derivative with significant utility in organic synthesis.[1] Its structure features a benzyl-protected catechol moiety and an ethyl acrylate group, which provide versatile handles for further chemical modifications. This compound serves as a valuable building block in the synthesis of complex natural products and pharmaceuticals, including flavonoids and lignans known for their antioxidant and anti-inflammatory properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38157-08-3 | [1] |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.36 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Storage | Room temperature, dry conditions | [2] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through a Wittig reaction. This method is favored for its high stereoselectivity, yielding predominantly the (E)-isomer, which is often the desired configuration for subsequent biological applications. The reaction involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an ethyl-substituted phosphorane.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Ylide Generation: In a separate flask, prepare the Wittig reagent, ethyl (triphenylphosphoranylidene)acetate, by reacting triphenylphosphine with ethyl bromoacetate to form the phosphonium salt, followed by deprotonation with a strong base like sodium hydride or n-butyllithium.

-

Wittig Reaction: Slowly add the solution of 4-(benzyloxy)-3-methoxybenzaldehyde to the freshly prepared ylide at a controlled temperature, typically 0 °C to room temperature. The causality here is to manage the exothermic nature of the reaction and maintain stereocontrol.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aldehyde.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram:

Caption: Wittig reaction workflow for the synthesis of the target compound.

Section 3: Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of various biologically active compounds.

-

Scaffold for Bioactive Molecules: The cinnamate core is a common feature in natural products with pharmacological properties. The protected catechol and the acrylate functionality allow for selective modifications to generate libraries of compounds for screening. This includes its use in the synthesis of flavonoids and lignans, which are known for their antioxidant and anti-inflammatory effects.[2]

-

Pro-drug and Linker Strategies: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules. This is a common strategy in pro-drug design to improve pharmacokinetic properties. The entire molecule can also act as a linker, connecting two different pharmacophores to create hybrid drugs with potentially synergistic activities. For instance, cinnamic acid derivatives have been hybridized with other molecules to develop potent anti-inflammatory agents.

Section 4: Characterization and Quality Control

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the vinyl protons of the acrylate moiety (with a characteristic large coupling constant for the E-isomer), the methoxy group protons, and the ethyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the olefinic carbons, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (312.36 g/mol ). |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Quality Control Workflow:

Caption: Quality control workflow for synthesized this compound.

References

-

MySkinRecipes. This compound. Available from: [Link]

Sources

An In-depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a derivative of the ferulic acid scaffold, stands as a pivotal intermediate in the landscape of synthetic organic chemistry. Its structural architecture, featuring a protected phenol and an electrophilic α,β-unsaturated ester system, makes it a versatile building block for constructing complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in pharmaceutical and natural product research. The strategic placement of the benzyl protecting group on the phenolic oxygen allows for nuanced chemical manipulations, setting it apart from its parent compound, ethyl ferulate, and enabling its use in multi-step synthetic pathways toward high-value bioactive molecules.[1]

Section 1: Core Chemical and Physical Properties

This compound is typically isolated as a white solid at room temperature.[2] Its core identifiers and physical properties are summarized below. While a specific melting point has not been widely reported in the literature, analysis of structurally similar compounds, such as ethyl ferulate (the de-benzylated analogue, M.P. 63-65°C) and (E)-ethyl 3-(4-methoxyphenyl)acrylate (M.P. 74-76°C), suggests that the title compound would have a comparable melting point, likely slightly elevated due to its increased molecular weight and the presence of the aromatic benzyl group.[3][4]

| Property | Value | Source(s) |

| CAS Number | 38157-08-3 | [1][5] |

| Molecular Formula | C₁₉H₂₀O₄ | [2] |

| Molecular Weight | 312.36 g/mol | [2] |

| Appearance | White Solid | [2] |

| Solubility | Data for the de-benzylated analogue (ethyl ferulate) indicates solubility in methanol, ethanol, and DMSO. Similar solubility is expected for the title compound. | [3] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |

Section 2: Synthesis and Purification

The most prevalent and efficient synthesis of this compound is achieved through the Wittig reaction. This classic olefination strategy provides excellent stereochemical control, yielding predominantly the desired (E)-isomer. The causality for this choice rests on the reliability and high yield of the Wittig reaction for converting aldehydes to alkenes.

The synthesis commences with commercially available 4-(benzyloxy)-3-methoxybenzaldehyde and a stabilized phosphorus ylide, Ethyl (triphenylphosphoranylidene)acetate. The stabilized nature of the ylide is key to ensuring the high (E)-selectivity of the alkene product.

Experimental Protocol: Wittig Reaction

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Ylide Addition: To this solution, add Ethyl (triphenylphosphoranylidene)acetate (1.0-1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, reduce the solvent volume under reduced pressure.

-

Purification: The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct. Purify the crude material using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 5% and increasing to 15% ethyl acetate).[5]

-

Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a white solid. A representative synthesis reports a yield of 90%.[5]

Caption: Synthetic workflow for the title compound via Wittig reaction.

Section 3: Structural Characterization and Spectroscopic Analysis

Predicted ¹H NMR Spectral Data (in CDCl₃)

The proton NMR spectrum is expected to be highly characteristic. The large coupling constant (~16 Hz) for the vinyl protons is definitive proof of the (E)- or trans-configuration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |

| ~7.65 | d, J ≈ 16.0 Hz | 1H | H-α (vinyl) | Downfield shift due to deshielding by the adjacent carbonyl group. |

| ~7.25-7.45 | m | 5H | Benzyl-ArH | Standard region for monosubstituted benzene ring protons of the benzyl group. |

| ~7.05 | dd | 1H | Phenyl-H | Aromatic proton ortho to the acrylate group. |

| ~6.95 | d | 1H | Phenyl-H | Aromatic proton ortho to the methoxy group. |

| ~6.85 | d | 1H | Phenyl-H | Aromatic proton ortho to the benzyloxy group. |

| ~6.30 | d, J ≈ 16.0 Hz | 1H | H-β (vinyl) | Upfield relative to H-α, with characteristic large trans coupling. |

| ~5.15 | s | 2H | -OCH ₂-Ph | Characteristic singlet for the benzylic methylene protons. |

| ~4.25 | q | 2H | -OCH ₂CH₃ | Quartet from coupling to the adjacent methyl group. |

| ~3.90 | s | 3H | -OCH ₃ | Singlet for the methoxy group protons. |

| ~1.30 | t | 3H | -OCH₂CH ₃ | Triplet from coupling to the adjacent methylene group. |

Predicted ¹³C NMR and Other Spectroscopic Data

| Technique | Expected Signature | Rationale |

| ¹³C NMR | ~167 ppm: Ester Carbonyl (C=O)~145-150 ppm: Aromatic C-O~144 ppm: Vinyl C-α~115-135 ppm: Aromatic & Vinyl Carbons~70 ppm: Benzylic (-OCH₂-)~60 ppm: Ethyl (-OCH₂-)~56 ppm: Methoxy (-OCH₃)~14 ppm: Ethyl (-CH₃) | Based on data for (E)-ethyl 3-(4-methoxyphenyl)acrylate and standard values for benzyl and methoxy groups.[4] |

| FT-IR | ~1710 cm⁻¹: Strong, sharp C=O stretch (α,β-unsaturated ester)~1630 cm⁻¹: Medium C=C stretch (alkene)~1590, 1515 cm⁻¹: C=C stretches (aromatic)~1250, 1150 cm⁻¹: C-O stretches (ether and ester) | Characteristic vibrational frequencies for the present functional groups. |

| Mass Spec (ESI) | [M+H]⁺ = 313.14 [M+Na]⁺ = 335.12 | Calculated for C₁₉H₂₀O₄. Expected fragmentation includes loss of the benzyl group (m/z 91) and the ethoxy group (m/z 45). |

Section 4: Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by three key features: the electrophilic acrylate system, the benzyl ether protecting group, and the electron-rich aromatic ring. This combination allows for a sequence of selective transformations.

-

Reactions at the Acrylate System: The conjugated double bond is a classic Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles (e.g., organocuprates, thiols, amines). The double bond can also be reduced via catalytic hydrogenation, typically using catalysts like Palladium on carbon (Pd/C), which would also cleave the benzyl ether.

-

Deprotection of the Benzyl Ether: The benzyl group is a robust protecting group that can be selectively removed under specific conditions, most commonly via hydrogenolysis (H₂, Pd/C). This unmasks the free phenol, which can then participate in further reactions such as etherification, esterification, or serve as a directing group in electrophilic aromatic substitution.

-

Cross-Coupling Reactions: The aromatic ring can be further functionalized prior to its incorporation into the acrylate structure, or the resulting phenolic hydroxyl (after deprotection) can be converted to a triflate, enabling Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.

Caption: Key reaction pathways for the title compound.

Section 5: Applications in Medicinal Chemistry and Natural Product Synthesis

The true value of this intermediate is realized in its application as a precursor to biologically active molecules. Its structure is embedded within lignans, flavonoids, and other phenylpropanoids, many of which exhibit significant antioxidant, anti-inflammatory, or anticancer properties.[1]

-

Flavonoid Synthesis: The C6-C3-C6 backbone of flavonoids can be constructed using synthons derived from this acrylate. After modification of the acrylate chain, it can be coupled with a second aromatic unit to build the core flavonoid structure.

-

Lignan Precursors: Lignans are dimers of phenylpropanoid units. This molecule serves as a protected C6-C3 monomer that can be dimerized through various radical or oxidative coupling methods to form the central lignan scaffold.

-

Bioactive Hybrids: The ferulic acid backbone is often incorporated into hybrid molecules to enhance their therapeutic properties. This protected version allows for the controlled coupling to other pharmacophores, with deprotection being one of the final steps in the synthesis.

Section 6: Safety and Handling

As a non-volatile solid, this compound does not pose the same inhalation risks as volatile acrylates. However, standard laboratory precautions are essential.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[6]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[6]

-

Ingestion: Expected to be a low ingestion hazard. Do not induce vomiting. Rinse mouth and seek medical advice.[6]

-

-

Stability and Reactivity: The material is stable under normal conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products are not expected under normal use.[6]

Conclusion

This compound is a high-utility synthetic intermediate whose value is defined by its strategic combination of functional groups. The interplay between the reactive acrylate moiety and the selectively cleavable benzyl ether provides chemists with a powerful tool for the controlled, stepwise synthesis of complex natural products and novel pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in modern drug discovery and development.

References

-

Angene Chemical. Safety Data Sheet: this compound. [Online] Available at: [Link]

-

Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Online] Available at: [Link]

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

Chemtron. Safety Data Sheet. [Online] Available at: [Link]

-

MDPI. (2020). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molecules, 25(21), 5081. [Online] Available at: [Link]

-

ChemBK. Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a key synthetic intermediate in the development of pharmacologically active compounds. As a protected form of ethyl ferulate, this molecule serves as a versatile building block for accessing a wide range of complex natural products and novel drug candidates. This document details its chemical properties, a robust synthesis protocol, and its application in further synthetic transformations, grounded in established scientific literature.

Core Molecular Attributes

This compound is a cinnamic acid derivative characterized by a benzyl protecting group on the phenolic hydroxyl at position 4 of the phenyl ring. This protection strategy is crucial for preventing unwanted side reactions of the acidic phenol during subsequent synthetic steps, such as those involving strong bases or electrophilic reagents. The ester and acrylate functionalities, along with the substituted aromatic ring, provide multiple sites for chemical modification.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.36 g/mol | [1] |

| CAS Number | 38157-08-3 | [2][3] |

| Appearance | White to light yellow solid | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place | [5] |

Synthesis Pathway and Protocol

The most efficient and widely adopted method for synthesizing this compound is the Wittig reaction. This Nobel Prize-winning olefination reaction provides excellent stereochemical control, yielding predominantly the desired (E)-isomer, which is often crucial for biological activity.

The synthesis begins with the readily available starting material, 4-(benzyloxy)-3-methoxybenzaldehyde, which is reacted with a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate. The ylide is typically generated in situ or used as a stable, commercially available reagent. The reaction proceeds via a betaine intermediate, which then collapses to form the target alkene and triphenylphosphine oxide as a byproduct.

Caption: Workflow for the Wittig Synthesis of the Target Compound.

Experimental Protocol: Wittig Synthesis

This protocol is a representative procedure based on established Wittig reaction methodologies for similar substrates.[6][7][8]

Materials:

-

4-(Benzyloxy)-3-methoxybenzaldehyde (1.0 eq)

-

Ethyl (triphenylphosphoranylidene)acetate (1.1 eq)

-

Toluene, anhydrous (or THF)

-

Ethyl acetate (for chromatography)

-

Hexane or Petroleum Ether (for chromatography)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to dissolve the reactants. The volume should be sufficient to create a stirrable solution (approx. 5-10 mL per gram of aldehyde).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:4 mixture of ethyl acetate and hexane. The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting aldehyde is consumed, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue contains the desired product and triphenylphosphine oxide. Purify this mixture by silica gel column chromatography.[9]

-

Eluent System: A gradient of ethyl acetate in hexane or petroleum ether is effective. A common starting point is 5% ethyl acetate, gradually increasing to 10-20%. The product typically elutes before the more polar triphenylphosphine oxide byproduct.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white or off-white solid. A high yield (ca. 90%) can be expected.[9]

Structural Characterization

-

¹H NMR: Key signals would include:

-

Two doublets for the vinyl protons of the acrylate group with a large coupling constant (J ≈ 16 Hz), confirming the (E)-stereochemistry.

-

A triplet and a quartet for the ethyl ester group.

-

A singlet for the methoxy protons.

-

A multiplet in the 7.3-7.5 ppm region for the five protons of the benzyl group's phenyl ring.

-

A singlet around 5.1 ppm for the two benzylic protons (-O-CH₂-Ph).

-

Three signals in the aromatic region for the protons on the main phenyl ring.

-

-

¹³C NMR: Diagnostic peaks would include the carbonyl carbon of the ester, the two vinyl carbons, and the carbons of the two aromatic rings, the methoxy group, and the benzylic carbon.

-

Mass Spectrometry: The ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 313.36.

Application in Synthesis: A Gateway to Bioactive Molecules

The primary utility of this compound is as a protected intermediate for the synthesis of caffeic acid and ferulic acid derivatives. These natural products are renowned for their antioxidant, anti-inflammatory, and potential anticancer activities.[4][10][11] The benzyl group can be readily and cleanly removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), unmasking the phenolic hydroxyl to yield ethyl ferulate.

Illustrative Application: Deprotection to Ethyl Ferulate

This protocol demonstrates the subsequent use of the title compound to produce a key bioactive molecule.

Materials:

-

This compound (1.0 eq)

-

Palladium on Carbon (Pd/C, 10% w/w, catalytic amount)

-

Ethyl Acetate or Ethanol (solvent)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: Dissolve the starting material in ethyl acetate or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon) while stirring vigorously.

-

Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot (ethyl ferulate).

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield ethyl ferulate.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

While a specific, comprehensive safety data sheet (SDS) is not universally available, data for related acrylates and benzaldehyde derivatives suggest the following precautions:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.[2][5]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Wittig reaction and its role as a protected precursor to biologically active ferulates and caffeates make it a cornerstone for research into novel therapeutics. The protocols and data presented in this guide offer a solid foundation for its effective use in the laboratory.

References

- Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)

- Angene Chemical. Safety Data Sheet: (E)-Ethyl 3-(4-(Benzyloxy)-3-Methoxyphenyl)

- ResearchGate.

- Utah Tech University. Wittig reaction.

- CymitQuimica. (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)

- MySkinRecipes. (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)

- University of Wisconsin-Madison. Synthesis of an Alkene via the Wittig Reaction.

- PubMed. (2022).

- Unknown Source. Solvent Free Wittig Reactions.

- WebAssign.

- Angene Chemical. (2021, May 1).

- Chemicalbook. (E)-Ethyl 3-(4-(benzyloxy)-3-Methoxyphenyl)

- PubMed Central. (2014). Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages.

- Chemicalbook. (E)-Ethyl 3-(4-(benzyloxy)-3-Methoxyphenyl)

- Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)

- Fisher Scientific.

- MDPI. (2017).

- Unknown Source.

- MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

- PubMed. (2020).

- The Royal Society of Chemistry. Contents.

- MDPI. (2023). The Antioxidant and Skin-Brightening Effects of a Novel Caffeic Acid Derivative, Caffeic Acid-3,4-Dihydroxyphenylpropanolester.

- Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)

- e-Century Publishing Corporation. (2014, April 30). Original Article Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced.

- Asian Journal of Chemistry. (2022, July 18). Synthesis of Caffeic Acid Derivatives: Identification of (E)-N-(4-Cyanobenzyl)-3-(3,4-dihydroxyphenyl)acrylamide as an Anticancer Agent against Human Cervical Cancer Cells.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound [cymitquimica.com]

- 4. e-century.us [e-century.us]

- 5. This compound [myskinrecipes.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. webassign.net [webassign.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of Ethyl Ferulate | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and effects of new caffeic acid derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate structure

An In-depth Technical Guide to (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate: Synthesis, Characterization, and Application in Drug Discovery

Introduction

This compound is a key organic intermediate prominently featured in the synthesis of pharmaceuticals and biologically active natural products.[1] Structurally, it is a cinnamic acid ester and a benzyl-protected derivative of ethyl ferulate, a compound recognized for its potent antioxidant and anti-inflammatory properties.[2] The strategic placement of the benzyl protecting group on the phenolic hydroxyl allows for selective chemical transformations at other sites of the molecule, making it an invaluable building block in multi-step synthetic campaigns targeting complex molecules like flavonoids and lignans.[1]

This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and strategic application, with a focus on the mechanistic rationale behind the presented protocols. It is intended for researchers and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Section 1: Physicochemical & Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical and spectroscopic methods. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 38157-08-3 | [1][3] |

| Molecular Formula | C₁₉H₂₀O₄ | [1][3] |

| Molecular Weight | 312.36 g/mol | [1][3] |

| Appearance | White solid |[3] |

Spectroscopic Signature for Structural Elucidation

Accurate structural confirmation is paramount. The expected spectroscopic data, based on its structure and analysis of close analogs like ethyl (E)-3-(4-methoxyphenyl)acrylate, are detailed below.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for confirming the E-configuration of the double bond. The two vinyl protons will appear as doublets with a large coupling constant (J), typically around 16 Hz, which is characteristic of a trans arrangement. Other key signals include:

-

A triplet and a quartet for the ethyl ester group (-OCH₂CH₃).

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet for the benzylic (-OCH₂Ph) protons.

-

A series of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals. Noteworthy resonances include:

-

A signal for the ester carbonyl carbon (~167 ppm).

-

Signals for the two vinyl carbons of the acrylate moiety.

-

Signals corresponding to the carbons of the two aromatic rings, the methoxy group, the benzylic group, and the ethyl ester.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups:

-

A strong absorption band around 1710-1730 cm⁻¹ for the C=O stretch of the α,β-unsaturated ester.

-

Bands around 1600-1630 cm⁻¹ for the C=C stretching of the acrylate and aromatic rings.

-

Strong bands in the 1200-1000 cm⁻¹ region corresponding to C-O stretching of the ester and ether linkages.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 312 or 313, respectively, corresponding to the molecular formula C₁₉H₂₀O₄.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of (E)-α,β-unsaturated esters like the title compound is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction .[5][6] This method is superior to the classical Wittig reaction for this specific transformation due to two primary factors:

-

Enhanced Stereoselectivity: The HWE reaction almost exclusively yields the thermodynamically more stable E-isomer, which is critical for biological applications.[6] This selectivity arises from the steric hindrance in the transition state leading to the Z-isomer.

-

Ease of Purification: The phosphate byproduct generated in the HWE reaction is water-soluble, allowing for simple removal during aqueous workup, in stark contrast to the often-problematic separation of triphenylphosphine oxide from the product in a Wittig reaction.[6]

The reaction proceeds by reacting a phosphonate-stabilized carbanion with an aldehyde, in this case, 4-(benzyloxy)-3-methoxybenzaldehyde.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes the synthesis of this compound from 4-(benzyloxy)-3-methoxybenzaldehyde and triethyl phosphonoacetate.

Materials:

-

4-(benzyloxy)-3-methoxybenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Carbanion Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

-

Cool the THF suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is complete when hydrogen gas evolution ceases.

-

Aldehyde Addition: Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using an eluent system such as ethyl acetate/petroleum ether (e.g., a 1:19 ratio) to afford the pure product as a white solid.[3]

Visualization of Synthesis Workflow and Mechanism

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Caption: Inhibition of the NF-κB signaling pathway.

Section 4: Protocol for Biological Evaluation

To assess the anti-inflammatory potential of compounds derived from the title molecule, an in-vitro assay measuring the suppression of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages is a standard and reliable method. [7][8]

Protocol: TNF-α Suppression in RAW264.7 Macrophages

Objective: To determine the ability of a test compound (e.g., deprotected (E)-Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate) to inhibit the production of TNF-α in mouse macrophage cell line RAW264.7 stimulated with LPS.

Materials:

-

RAW264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound dissolved in DMSO (sterile)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Mouse TNF-α ELISA Kit

-

Cell viability assay kit (e.g., CCK-8 or MTT)

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations. Include a "vehicle control" well containing only the DMSO vehicle at the highest concentration used. Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "negative control" (untreated) wells.

-

Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plate at 1,000 rpm for 10 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions precisely.

-

Cell Viability Assessment: To ensure the observed TNF-α reduction is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the assay kit's protocol.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the inhibition percentage against the log of the compound concentration.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its straightforward, stereoselective synthesis via the Horner-Wadsworth-Emmons reaction and its strategic role as a protected precursor to biologically active ferulates make it a cornerstone for medicinal chemists. A thorough understanding of its synthesis, characterization, and the biological pathways targeted by its derivatives is essential for its effective application in the development of novel anti-inflammatory and antioxidant therapeutics.

References

-

Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. (2024). Natural Product Research, 38(2), 261-269. [Link]

-

Ethyl Ferulate: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Full article: Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. (2022). Taylor & Francis Online. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions. (2005). The Chemical Educator. [Link]

-

A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. (2021). Journal of Oleo Science, 70(6), 757-767. [Link]

-

A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. (2021). PubMed. [Link]

-

Optimization of the reaction time for the synthesis of ethyl ferulate (3b). (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. (2015). SCIRP. [Link]

-

(PDF) Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. (2015). ResearchGate. [Link]

-

Biological activity evaluation and structure – activity relationship analysis of ferulic acid and caffeic acid derivatives for anticancer. (2012). ResearchGate. [Link]

-

Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (2023). Frontiers. [Link]

-

Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. (2023). National Institutes of Health (NIH). [Link]

-

Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. (n.d.). MavMatrix. [Link]

-

Ethyl(E)-3-(4-methoxyphenyl)acrylate. (2017). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]

- 5. chemeducator.org [chemeducator.org]

- 6. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 7. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Chemical Identity and Utility of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate is a substituted ethyl cinnamate derivative that serves as a crucial intermediate in the landscape of organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a versatile building block for a variety of biologically active molecules. The presence of a benzyloxy protecting group on the phenolic hydroxyl, coupled with a methoxy substituent and an acrylate moiety, provides a unique combination of reactivity and stability. This guide offers an in-depth exploration of this compound, covering its nomenclature, synthesis, safety protocols, and applications, with a particular focus on its role in the synthesis of flavonoids, lignans, and other pharmacologically relevant compounds.[1] The benzyloxy and methoxy groups offer avenues for selective deprotection and further functionalization, making it a valuable tool in multi-step synthetic strategies.[1]

Nomenclature and Synonyms: Establishing a Clear Chemical Identity

unambiguous identification of a chemical entity is paramount for effective scientific communication and research. This compound is known by several names across different contexts, from systematic IUPAC nomenclature to catalog numbers used by chemical suppliers. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

The systematic IUPAC name for this compound is ethyl (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoate . This name precisely describes the molecular structure, indicating an ethyl ester of a prop-2-enoic acid with a substituent at the 3-position. The "(2E)" designation specifies the stereochemistry of the double bond as trans.

A comprehensive list of synonyms and identifiers is provided in the table below:

| Type of Name | Synonym/Identifier |

| Systematic IUPAC Name | ethyl (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoate |

| Common Name | This compound |

| CAS Number | 38157-08-3[2] |

| Molecular Formula | C19H20O4[2] |

| Molecular Weight | 312.36 g/mol [2] |

| InChI Key | MANFNAQSNYBICG-ZRDIBKRKSA-N |

| Alternative Chemical Name | Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]acrylate |

Synthesis Protocol: A Stereoselective Approach via the Wittig Reaction

The synthesis of this compound is most effectively achieved through the Wittig reaction. This Nobel Prize-winning method is renowned for its reliability in forming carbon-carbon double bonds with good stereocontrol. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In the context of synthesizing the title compound, a stabilized phosphorus ylid is employed to ensure the preferential formation of the (E)-isomer, which is typically the thermodynamically more stable product.[3][4][5]

The logical workflow for the synthesis is depicted in the following diagram:

Sources

An In-depth Technical Guide to the Synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate

This guide provides a comprehensive overview of the synthesis of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, a key intermediate in the production of various bioactive molecules.[1] The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the precursors, reaction mechanisms, and optimized protocols for its synthesis.

Introduction

This compound, also known as ethyl O-benzylferulate, is a derivative of ferulic acid. Ferulic acid and its derivatives are of significant interest due to their antioxidant and anti-inflammatory properties.[2][3] The title compound serves as a versatile building block in organic synthesis, particularly in the creation of flavonoids and lignans.[1] The presence of the benzyl protecting group on the phenolic hydroxyl and the methoxy group on the aromatic ring allows for selective chemical modifications, making it a valuable precursor in multi-step synthetic pathways.[1]

This document will explore the primary synthetic routes to this molecule, focusing on the critical precursors and the olefination reactions that form the core of the synthesis.

Core Precursors: The Foundation of the Synthesis

The successful synthesis of this compound hinges on the availability and purity of two key precursors: 4-(benzyloxy)-3-methoxybenzaldehyde (O-benzyl vanillin) and a suitable two-carbon olefination reagent .

4-(Benzyloxy)-3-methoxybenzaldehyde (O-Benzyl Vanillin)

This aldehyde is the aromatic backbone of the target molecule. It is typically synthesized from vanillin, a readily available and relatively inexpensive starting material derived from natural sources or produced synthetically.[4]

Synthesis of O-Benzyl Vanillin from Vanillin:

The synthesis involves the protection of the phenolic hydroxyl group of vanillin as a benzyl ether. This is a crucial step to prevent unwanted side reactions during the subsequent olefination.

Protocol for O-Benzylation of Vanillin:

A common and effective method for the benzylation of vanillin involves its reaction with benzyl bromide in the presence of a base.[5]

-

Materials: Vanillin, Benzyl Bromide, Potassium Bicarbonate (or another suitable base), Ethanol.

-

Procedure:

-

Dissolve vanillin in ethanol in a round-bottom flask.

-

Add potassium bicarbonate to the solution.

-

Add benzyl bromide dropwise to the stirred mixture.

-

Reflux the reaction mixture for several hours.[5]

-

After cooling, the product can be isolated by filtration and recrystallization from ethanol to yield pure 4-(benzyloxy)-3-methoxybenzaldehyde.[5]

-

Causality Behind Experimental Choices:

-

Base: Potassium bicarbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl of vanillin, making it nucleophilic enough to attack the benzyl bromide. Stronger bases are generally avoided to minimize side reactions.

-

Solvent: Ethanol is a good solvent for both vanillin and the inorganic base, facilitating a homogeneous reaction mixture.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

Two-Carbon Olefination Reagents

The formation of the α,β-unsaturated ester moiety is achieved through an olefination reaction, which extends the carbon chain of the aldehyde by two carbons. The two most prominent methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

-

Wittig Reagent: Ethyl (triphenylphosphoranylidene)acetate: This stabilized ylide is a common choice for the Wittig reaction. It is commercially available or can be prepared from ethyl bromoacetate and triphenylphosphine. The Wittig reaction is known for its reliability in forming carbon-carbon double bonds.[6][7][8]

-

Horner-Wadsworth-Emmons (HWE) Reagent: Triethyl phosphonoacetate: This phosphonate ester is the key reagent in the HWE reaction.[9] It is generally more reactive than the corresponding Wittig ylide and offers several advantages, including the facile removal of the phosphate byproduct by aqueous extraction and a high stereoselectivity for the (E)-alkene.[10][11]

Synthesis of Triethyl phosphonoacetate:

Triethyl phosphonoacetate is typically prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[12][13][14]

-

Materials: Triethyl phosphite, Ethyl chloroacetate (or ethyl bromoacetate).

-

Procedure:

-

Heat a mixture of triethyl phosphite and ethyl chloroacetate.[13]

-

The reaction is typically performed neat or in a high-boiling solvent.[13]

-

The progress of the reaction can be monitored by the evolution of ethyl chloride gas.

-

The product, triethyl phosphonoacetate, is then purified by vacuum distillation.[12]

-

Synthetic Methodologies: Constructing the Target Molecule

With the precursors in hand, the core olefination reaction can be performed. Both the Wittig and HWE reactions are viable options, with the HWE reaction often being preferred for its higher (E)-selectivity and easier workup.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[10][15]

Reaction Mechanism:

The reaction proceeds through the following steps:

-

Deprotonation: A base is used to deprotonate the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.[15]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of 4-(benzyloxy)-3-methoxybenzaldehyde.[10][15]

-

Oxaphosphetane Intermediate: A four-membered ring intermediate, an oxaphosphetane, is formed.[15]

-

Elimination: The oxaphosphetane collapses to yield the (E)-alkene and a water-soluble dialkyl phosphate byproduct.[10]

Visualizing the HWE Reaction Workflow:

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Detailed Protocol for HWE Synthesis:

-

Materials: Triethyl phosphonoacetate, 4-(Benzyloxy)-3-methoxybenzaldehyde, Sodium Hydride (or another suitable base), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

-

Cool the suspension in an ice bath and add triethyl phosphonoacetate dropwise.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.

-

Cool the reaction mixture again in an ice bath and add a solution of 4-(benzyloxy)-3-methoxybenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure (E)-isomer.

-

Data Presentation: Expected Outcomes

| Parameter | Expected Value |

| Yield | >85% |

| Stereoselectivity (E:Z) | >95:5 |

| Purity (by NMR/HPLC) | >98% |

| Physical Appearance | White to off-white solid |

Wittig Reaction

The Wittig reaction provides an alternative route to the target molecule. While it can be highly effective, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

Reaction Mechanism:

-

Ylide Formation: The phosphonium salt is deprotonated by a base to form the phosphorus ylide.

-

Betaine Formation: The ylide attacks the aldehyde to form a betaine intermediate.

-

Oxaphosphetane Formation: The betaine cyclizes to form an oxaphosphetane.

-

Elimination: The oxaphosphetane decomposes to the alkene and triphenylphosphine oxide.

Interestingly, studies have shown that the Wittig reaction can be successfully performed in aqueous media, which can offer environmental benefits and sometimes accelerated reaction rates.[6][7][16]

Visualizing the Wittig Reaction Pathway:

Caption: Mechanistic pathway of the Wittig reaction.

Protocol for Wittig Synthesis:

-

Materials: Ethyl (triphenylphosphoranylidene)acetate, 4-(Benzyloxy)-3-methoxybenzaldehyde, Toluene (or another suitable solvent).

-

Procedure:

-

Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl (triphenylphosphoranylidene)acetate in toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired product from triphenylphosphine oxide.

-

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

-

Purification: Column chromatography on silica gel is the most common method for purifying the crude product. A solvent system of ethyl acetate and hexane is typically effective.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the stereochemistry of the double bond. The large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Conclusion

The synthesis of this compound is a well-established process with reliable and high-yielding protocols. The choice between the Horner-Wadsworth-Emmons and Wittig reactions will depend on the specific requirements of the laboratory, including reagent availability, desired stereoselectivity, and ease of purification. The Horner-Wadsworth-Emmons reaction is often favored for its superior (E)-selectivity and the straightforward removal of its byproduct. Careful execution of the synthesis of the key precursor, 4-(benzyloxy)-3-methoxybenzaldehyde, is paramount to the overall success of the synthesis. This guide provides the necessary foundational knowledge and practical protocols for researchers to confidently produce this valuable synthetic intermediate.

References

- Vertex AI Search. (2025).

- Rosazza, J. P. N., & Li, T. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904-1909.

- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.

- Google Patents. (n.d.). CN114085245A - Preparation method of triethyl phosphorylacetate.

-

Organic Chemistry Portal. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Retrieved from [Link]

- Li, C., & Wang, J. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Biotechnology for Biofuels, 8, 185.

- Google Patents. (n.d.). CN106397481A - Synthesis method of triethyl phosphonoacetate.

-

ResearchGate. (n.d.). (PDF) Biocatalytic Synthesis of Vanillin. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Sombutsuwan, P., Jirattisakul, A., Nakornsadet, A., Siriamornpun, S., & Meesawat, P. (2021). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Journal of Oleo Science, 70(6), 757–767.

- El-Sayed, N. N. E., & El-Toumy, S. A. A. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4434.

- Mali, A. R., & Rane, V. H. (2000). Synthesis of macrocycles derived from vanillin and isovanillin. Indian Journal of Chemistry - Section B, 39(9), 693-696.

-

CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Li, Y., Wang, Y., Liu, Y., & Wang, D. (2014).

-

ResearchGate. (n.d.). (PDF) Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]

- Sombutsuwan, P., Jirattisakul, A., Nakornsadet, A., Siriamornpun, S., & Meesawat, P. (2021). A simple and efficient method for synthesis and extraction of ethyl ferulate from γ-oryzanol. Journal of Oleo Science, 70(6), 757-767.

-

ResearchGate. (n.d.). Optimization of the reaction time for the synthesis of ethyl ferulate (3b) a. Retrieved from [Link]

- Wang, Y., Li, Y., Cui, M., Xiao, M., Xu, L., Chen, Y., Liu, A., Ye, J., & Wang, Z. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers in Chemistry, 11, 1136657.

-

University of Texas at Dallas. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Retrieved from [Link]

-

International Journal of PharmTech Research. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]

-

SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

-

Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

-

MDPI. (n.d.). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparative Synthesis of Vanillin and Vanillal Alkanoates. Retrieved from [Link]

- Google Patents. (n.d.). US3049566A - Vanillin purification.

Sources

- 1. This compound [myskinrecipes.com]

- 2. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]

- 8. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Page loading... [wap.guidechem.com]

- 13. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 14. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Ethyl Ferulate Derivatives

For: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl ferulate (EF), the ethyl ester of the naturally occurring phenolic compound ferulic acid, has emerged as a molecule of significant scientific interest. Its enhanced lipophilicity compared to its parent compound, ferulic acid, facilitates improved bioavailability and cellular uptake, leading to a wide spectrum of potent biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological properties of ethyl ferulate and its structurally modified derivatives. We will dissect the key mechanisms of action, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, supported by quantitative data and validated experimental protocols. This document is designed to serve as a comprehensive resource for researchers aiming to understand and harness the therapeutic potential of this promising class of compounds.

Introduction: From Ferulic Acid to Ethyl Ferulate

Ferulic acid is a ubiquitous phenolic acid found in the cell walls of plants, known for its antioxidant properties. The esterification of ferulic acid with ethanol yields ethyl ferulate (ethyl 4-hydroxy-3-methoxycinnamate), a modification that significantly enhances its lipophilicity.[1][2] This increased affinity for lipid environments is a critical attribute, as it allows for more efficient passage across cellular membranes, thereby amplifying its biological efficacy in various experimental models.[1] The core chemical structure of ethyl ferulate, featuring a phenolic hydroxyl group and a methoxy group on the benzene ring, is fundamental to its reactivity, particularly its ability to scavenge free radicals. Furthermore, this structure serves as a versatile scaffold for chemical synthesis, allowing for the creation of novel derivatives with potentially enhanced or more specific biological activities.[2][3]

The general workflow for investigating these derivatives follows a logical progression from chemical synthesis to rigorous biological evaluation.

Caption: General workflow for the development and evaluation of ethyl ferulate derivatives.

1.1. Synthesis of Ethyl Ferulate and Its Derivatives

The generation of ethyl ferulate and its derivatives can be achieved through several methods, each with distinct advantages concerning yield, reaction time, and environmental impact.

| Method | Typical Catalyst/Conditions | Reported Yield | Key Advantages/Disadvantages |

| Acid-Catalyzed Esterification | Conc. H₂SO₄, Reflux with Ethanol | ~87%[4] | Adv: High yield, cost-effective. Disadv: Harsh conditions, long reaction times (e.g., >9 hours).[4] |

| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | 55-70%[5] | Adv: Mild conditions, high specificity, environmentally friendly. Disadv: Lower yield than acid catalysis, longer incubation (e.g., 96 hours).[5] |

| Microwave-Assisted Synthesis | Conc. H₂SO₄, Microwave Irradiation | >90%[6][7] | Adv: Extremely rapid reaction times (3-5 minutes), high yields.[6][7] Disadv: Requires specialized equipment. |

| Transesterification | Lipase with vinyl ferulate as substrate | ~91%[5] | Adv: Higher yield and efficiency than using ethyl ferulate as a substrate for further modification.[5] Disadv: Requires synthesis of the vinyl ester precursor. |

This table provides a comparative summary of common synthesis methods.

Core Biological Activity: Antioxidant Properties

The primary and most well-documented biological activity of ethyl ferulate derivatives is their capacity to neutralize oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in numerous diseases.

2.1. Mechanism of Action: Radical Scavenging and Nrf2/HO-1 Pathway Activation

Ethyl ferulate derivatives exert their antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process creates a stable phenoxyl radical, which prevents the propagation of damaging radical chain reactions.[1]

-

Induction of Endogenous Antioxidant Systems: Ethyl ferulate is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon stimulation by compounds like ethyl ferulate, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, most notably Heme Oxygenase-1 (HO-1).[8] HO-1 is a critical enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide, providing profound cytoprotection against oxidative damage.[8]

Caption: The Nrf2/HO-1 antioxidant signaling pathway activated by ethyl ferulate.

2.2. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for quantifying the direct radical-scavenging ability of ethyl ferulate derivatives. The principle lies in the decolorization of the purple DPPH radical solution to a yellow color upon reduction by an antioxidant.

Causality and Rationale:

-

DPPH Solution: A 0.1 mM solution in methanol provides an optimal absorbance reading (around 1.0) at 517 nm, ensuring the spectrophotometer operates within its linear range for accurate measurement of absorbance decrease.

-

Methanol as Solvent: DPPH and many lipophilic derivatives are readily soluble in methanol, ensuring a homogenous reaction mixture.

-

Incubation in Dark: The DPPH radical is light-sensitive. Incubation in the dark prevents its degradation from ambient light, ensuring that any measured decolorization is due to the antioxidant activity of the sample.

-

Trolox/Ascorbic Acid as Standard: Using a known antioxidant as a positive control validates the assay's performance and allows for the comparison of the sample's activity to a standard reference.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in an amber bottle or wrapped in foil to protect it from light.

-

Prepare a stock solution of the ethyl ferulate derivative to be tested (e.g., 1 mg/mL) in methanol.

-

Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Prepare a positive control standard, such as Trolox or Ascorbic Acid, using the same concentration range.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of each sample dilution (or standard/methanol blank) to the respective wells. The final volume in each well is 200 µL.

-

The blank well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently to mix the contents.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % Inhibition against the concentration of the derivative.

-

Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.

-

Anti-inflammatory Activity

Chronic inflammation is an underlying cause of many diseases. Ethyl ferulate and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

3.1. Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65 subunit) to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[1]

Ethyl ferulate derivatives intervene in this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[1]

Sources

- 1. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate: A Linchpin Precursor in the Synthetic Architecture of Flavonoids

Executive Summary

Flavonoids represent a vast and structurally diverse class of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom.[1] Their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, has established them as privileged scaffolds in medicinal chemistry and drug development.[2][3] While nature provides a rich source of these compounds, synthetic chemistry offers the indispensable tools to access novel analogues with tailored pharmacological profiles. The cornerstone of modern flavonoid synthesis is the construction of the chalcone backbone, the open-chain precursor to most flavonoid classes.[4][5] This guide elucidates the pivotal role of (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate and, more specifically, its parent aldehyde, as a critical B-ring precursor in the strategic assembly of a wide array of medicinally relevant flavonoids. We will explore the underlying chemical principles, provide field-proven experimental protocols, and illustrate the synthetic logic that empowers researchers to harness this versatile building block.

Part 1: The Foundation of Flavonoid Synthesis: A Biomimetic Approach

The natural production of flavonoids in plants begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to generate 4-coumaroyl-CoA.[4][6] This intermediate serves as the starter unit for the biosynthesis of chalcones, catalyzed by the enzyme chalcone synthase.[4][7] This biosynthetic blueprint, which involves the coupling of two phenyl rings via a three-carbon bridge, has inspired the dominant strategy in synthetic organic chemistry for flavonoid construction.

The most robust and widely adopted method is the Claisen-Schmidt condensation , an aldol condensation followed by dehydration, which joins a substituted acetophenone (the A-ring precursor) with an aromatic aldehyde (the B-ring and C3-bridge precursor) to form a chalcone.[2][8] This chalcone intermediate is not a final product but rather a versatile branching point from which various flavonoid subclasses—including flavones, flavanones, and aurones—can be synthesized through subsequent cyclization reactions.[3][9][10]

The strategic disconnection of the flavonoid core reveals the two key synthons required for its assembly. This retrosynthetic analysis underscores the importance of carefully selecting the appropriately functionalized A-ring and B-ring precursors to achieve the desired final product.

Caption: Retrosynthetic analysis of the flavone scaffold.

Part 2: The B-Ring Precursor: this compound and its Parent Aldehyde

The identity of the aromatic aldehyde used in the Claisen-Schmidt condensation dictates the substitution pattern of the flavonoid's B-ring, which is a critical determinant of biological activity. For a vast number of naturally occurring and therapeutically interesting flavonoids, the required precursor is 4-(benzyloxy)-3-methoxybenzaldehyde . This compound is a protected version of vanillin, where the phenolic hydroxyl group is masked with a benzyl group.

Causality of Benzyl Protection: The Claisen-Schmidt condensation is performed under strong basic conditions (e.g., aqueous NaOH or KOH).[2] A free phenolic hydroxyl group on the aldehyde would be deprotonated to a phenoxide, which could complicate the reaction, reduce yields, and potentially participate in side reactions. The benzyl group is an ideal protecting group because it is stable to the basic conditions of the condensation and the subsequent oxidative cyclization, yet it can be readily removed later via catalytic hydrogenation if the free phenol is desired in the final molecule.

The topic compound, This compound , is a direct, stable derivative synthesized from this crucial aldehyde, typically via a Horner-Wadsworth-Emmons or Wittig reaction.[11][12] While the aldehyde is the direct reactant in the flavonoid synthesis workflow described here, the acrylate serves as a key intermediate in the broader synthesis of numerous other natural products and bioactive molecules, solidifying its importance in the synthetic landscape.[11][13]

Part 3: The Core Synthetic Workflow: From Precursor to Flavone

The synthesis of a flavone from its precursors is a robust two-stage process. We will detail the methodology for each stage, emphasizing the rationale behind the experimental choices.